molecular formula C19H19NO4 B8261796 N-Methylactinodaphnine

N-Methylactinodaphnine

Cat. No. B8261796
M. Wt: 325.4 g/mol
InChI Key: MPWZJVCAMFAIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylactinodaphnine is a natural product found in Licaria triandra, Stephania pierrei, and other organisms with data available.

Scientific Research Applications

Ethnopharmacological Relevance and Anticancer Activities

N-Methylactinodaphnine has been identified in traditional medicine, specifically in the context of Australian Aboriginal use of plant medicines. A study focused on the plant Litsea glutinosa, traditionally used for gastrointestinal disorders, isolated this compound among other compounds. The study highlighted its anticancer activities, particularly noting its cytotoxicity against various cell lines and suggesting a possible mechanism involving the stabilization of a topoisomerase II (β) DNA–enzyme complex. This indicates the potential ethnopharmacological relevance of this compound in cancer research and treatment (Ndi et al., 2016).

Pharmacological Activity and Alpha-Adrenoceptor Antagonism

Another significant application of this compound is in the field of pharmacology, specifically as a vascular alpha-adrenoceptor antagonist. A study isolated this compound from Illigera luzonensis and determined its activity through functional and binding experiments. It was found to antagonize contractions induced by phenylephrine and clonidine in rat tissues, indicating its role as a selective alpha 1-adrenoceptor antagonist with potential applications in treating conditions related to alpha-adrenoceptors (Guh et al., 1995).

Antiplatelet and Vasorelaxing Actions

This compound also exhibits significant antiplatelet and vasorelaxing actions. A study testing a series of aporphines and oxoaporphines, including this compound, found strong inhibition of platelet aggregation induced by various agonists and significant vasorelaxing action in rat thoracic aorta. These findings, discussed based on structure-activity relationships, provide a foundation for potential therapeutic applications in cardiovascular diseases (Chen et al., 1996).

properties

IUPAC Name

17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20-4-3-10-7-16-19(24-9-23-16)18-12-8-15(22-2)14(21)6-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWZJVCAMFAIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)O)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cassythicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033354
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

5890-28-8
Record name Cassythicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033354
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 212 °C
Record name Cassythicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033354
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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